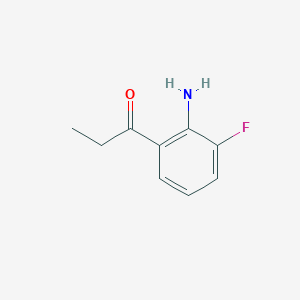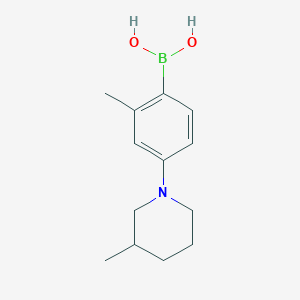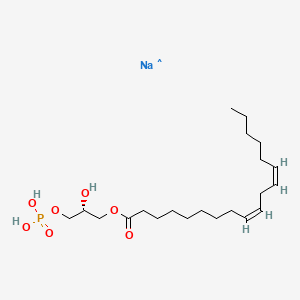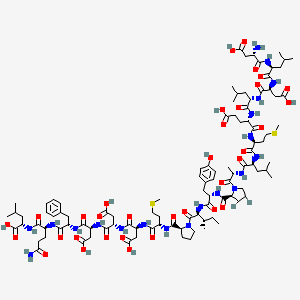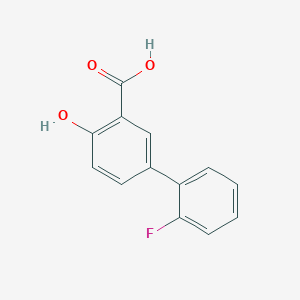
2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is a biphenyl derivative that features a carboxylic acid group at the 3-position, a fluorine atom at the 2’-position, and a hydroxyl group at the 4-position. Biphenyl compounds are known for their structural versatility and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy-, often employs scalable synthetic methodologies. These methods may include metal-catalyzed cross-coupling reactions, electrophilic substitution reactions, and enzymatic synthesis . The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group produces an alcohol. Substitution reactions can introduce various functional groups onto the biphenyl rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. Biphenyl derivatives have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties .
Medicine
In medicine, biphenyl derivatives are explored for their therapeutic potential. They are investigated as potential drug candidates for various diseases, including cancer and infectious diseases .
Industry
In industry, [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its structural properties contribute to the performance and stability of these materials .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other biphenyl derivatives such as:
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- 2-Fluoro-4-hydroxybiphenyl
- 3-Carboxy-4’-fluorobiphenyl
Uniqueness
What sets [1,1’-Biphenyl]-3-carboxylic acid, 2’-fluoro-4-hydroxy- apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
22494-44-6 |
|---|---|
Molekularformel |
C13H9FO3 |
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
5-(2-fluorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17) |
InChI-Schlüssel |
LFRHISOKBMDTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


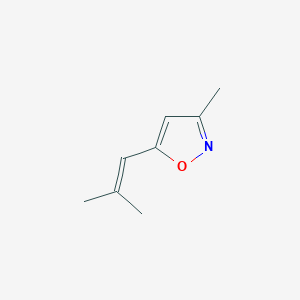
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)
![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)
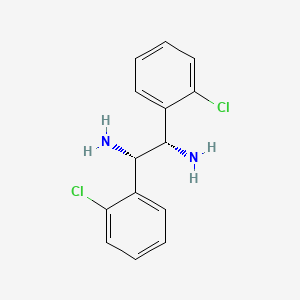
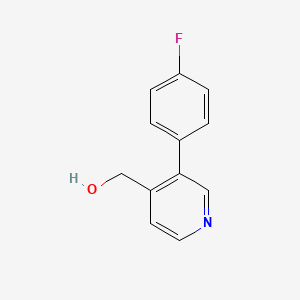
![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)
